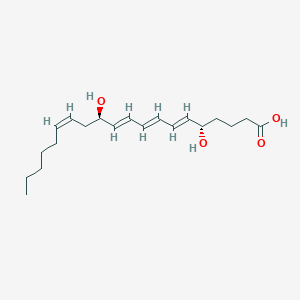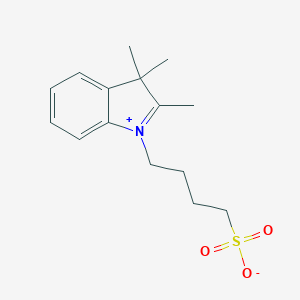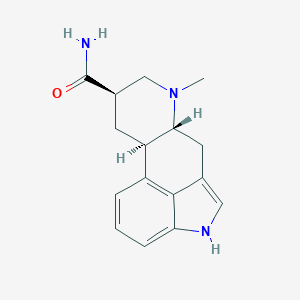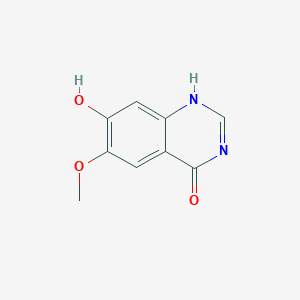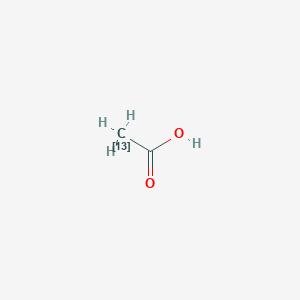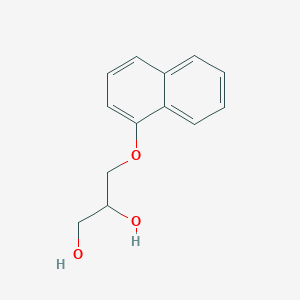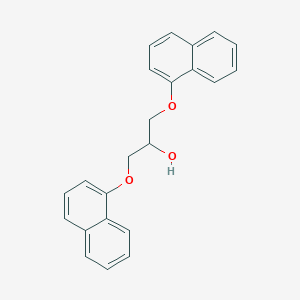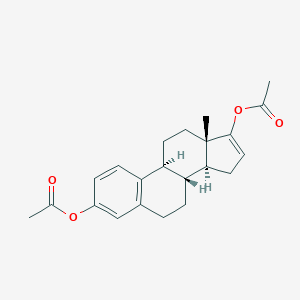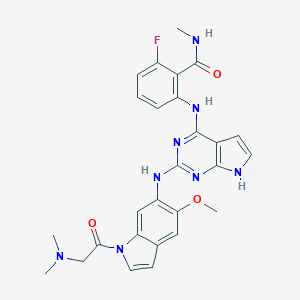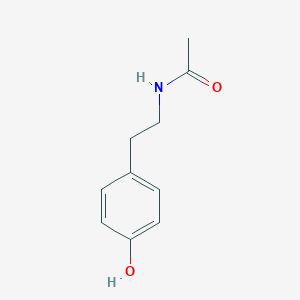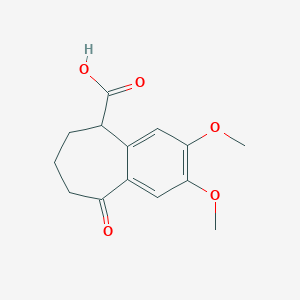
6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid is a chemical compound known for its unique structure and properties. It is a derivative of diethyl phenylmalonate and is used in various scientific research applications.
Preparation Methods
The synthesis of 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid involves several steps. One common synthetic route includes the use of oxazoline derivatives, which can yield the desired compound with varying degrees of enantioselectivity . Industrial production methods often involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid is used in a wide range of scientific research applications. It is particularly valuable in the fields of chemistry and biology for its unique properties and reactivity . In medicine, it is studied for its potential therapeutic effects and mechanisms of action . Industrially, it is used in the synthesis of various other compounds and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to affect certain biochemical processes, although the exact pathways and targets are still under investigation . Its effects are mediated through its unique chemical structure and reactivity.
Comparison with Similar Compounds
2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid can be compared to other similar compounds such as 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate and 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one . These compounds share similar structural features but differ in their specific chemical properties and reactivity, highlighting the uniqueness of 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid .
Properties
IUPAC Name |
2,3-dimethoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQWOGAUHAOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

